![molecular formula C18H16BrFN2O3S B2583842 1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole CAS No. 477711-13-0](/img/structure/B2583842.png)
1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(4-bromophenyl)sulfonyl]-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole” is a chemical compound with the molecular formula C19H19FN2O3S. It has a molecular weight of 374.44 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This ring is substituted with a phenyl group that carries a bromophenylsulfonyl group and another phenyl group that carries a fluoropropoxy group .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 564.3±60.0 °C and a predicted density of 1.25±0.1 g/cm3 . Its pKa is predicted to be -4.16±0.19 .科学的研究の応用
Antidepressant Activity
- 1H-pyrazole derivatives have been synthesized and evaluated for their antidepressant and neurotoxicity screening. The study found that certain derivatives showed significant antidepressant activity, indicating potential therapeutic use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Metabolic Fate and Toxicity Studies
- The metabolic fate and potential toxicity of phenyl pyrazole compounds, such as fipronil, have been studied, revealing insights into tissue distribution and metabolite retention, which raises questions about the potential toxicity of such compounds (Cravedi, Delous, Zalko, Viguié, & Debrauwer, 2013).
Diagnostic Imaging Applications
- Substituted pyrazolines, including compounds with fluoropropoxy groups, have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds have potential use in imaging for neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).
Antinociceptive Effects
- Pyrazolyl-thiazole derivatives have been investigated for their antinociceptive effects in mice, indicating potential applications for pain management without nonspecific motor effects (Prokopp et al., 2006).
Antidiabetic Properties
- Studies on (trifluoromethyl)pyrazoles and -pyrazolones have shown potent antihyperglycemic effects in diabetic mouse models, suggesting potential applications for diabetes treatment (Kees et al., 1996).
Xanthine Oxidoreductase Inhibition
- Certain pyrazole derivatives, like Y-700, have been identified as potent inhibitors of xanthine oxidoreductase, indicating potential for treating hyperuricemia and related diseases (Fukunari et al., 2004).
Psoriasis Treatment
- Pyrazolo[3,4-d]pyrimidine derivatives have been optimized for inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and evaluated in psoriatic animal models, showing significant antipsoriatic effects and suggesting potential as a treatment for psoriasis (Li et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-[4-(3-fluoropropoxy)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2O3S/c19-15-4-8-17(9-5-15)26(23,24)22-12-10-18(21-22)14-2-6-16(7-3-14)25-13-1-11-20/h2-10,12H,1,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLIOCXGRZRCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
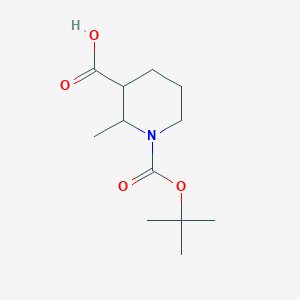
![8-(4-ethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2583760.png)
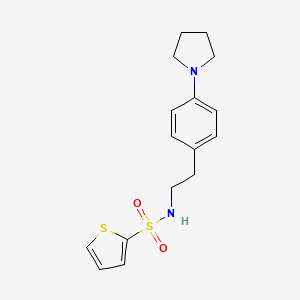
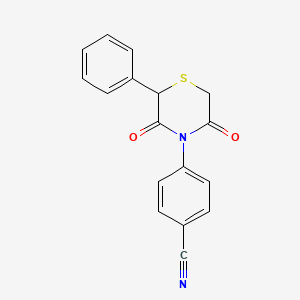
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583772.png)
![6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2583774.png)
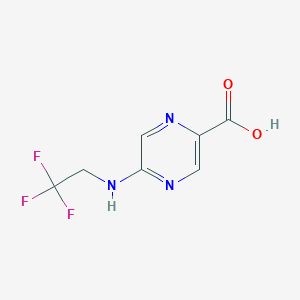
![4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2583776.png)
![3-(thiophen-3-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2583777.png)
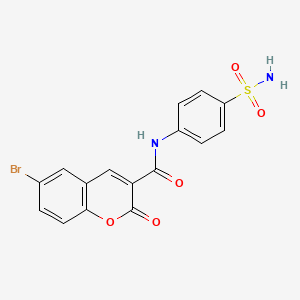
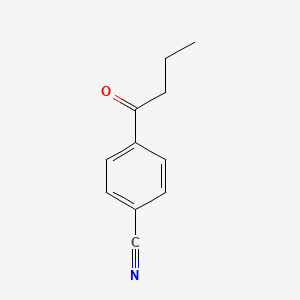
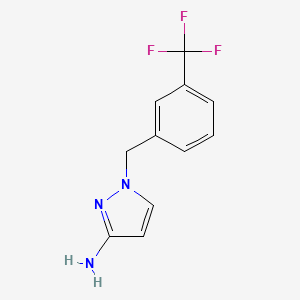
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2583782.png)
